2-Bromo-4-(1,1-difluoroethyl)pyridine

描述

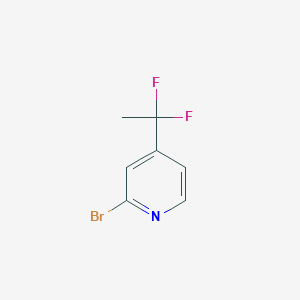

2-Bromo-4-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a 1,1-difluoroethyl group at the fourth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of Intermediate: The initial step involves the reaction of a suitable pyridine derivative with 1,1’-carbonyldiimidazole in N,N-dimethylformamide under an inert atmosphere at 20°C.

Addition of Fluorine: The intermediate is then treated with tetrahydrofuran at -78°C under an inert atmosphere.

Final Bromination: The final step involves the reaction with diethylamino-sulfur trifluoride in dichloromethane at 0°C.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

2-Bromo-4-(1,1-difluoroethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

2-Bromo-4-(1,1-difluoroethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

作用机制

The mechanism of action of 2-Bromo-4-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-Bromo-5-(1,1-difluoroethyl)pyridine: Similar structure but with the difluoroethyl group at the fifth position.

2-Bromo-4-(1,1-difluoroethyl)benzene: Similar functional groups but with a benzene ring instead of pyridine.

Uniqueness

2-Bromo-4-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-Bromo-4-(1,1-difluoroethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. The presence of both bromine and difluoroethyl groups in its structure influences its reactivity and interactions with biomolecules, making it a subject of interest in various scientific research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the difluoroethyl group enhances binding affinity to various enzymes and receptors. This mechanism is crucial for its potential applications in pharmacology and agrochemistry.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In studies involving similar compounds, the presence of halogen atoms was found to enhance antibacterial activity against strains like Escherichia coli. For example, a related compound demonstrated an inhibition value of 91.95% against E. coli due to the influence of its functional groups .

| Compound | Inhibition (%) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4f (related) | 91.95 | E. coli |

Anti-Thrombolytic Activity

The anti-thrombolytic potential of pyridine derivatives has been evaluated, with some compounds exhibiting notable activity against clot formation in human blood. For instance, one derivative showed a lysis value of 41.32%, indicating significant therapeutic potential in managing thrombotic conditions .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel pyridine derivatives through palladium-catalyzed reactions highlighted the biological activities of these compounds. The synthesized derivatives were tested for their anti-thrombolytic and antibacterial activities, revealing that modifications in the molecular structure significantly influenced their efficacy .

Case Study 2: Structure-Activity Relationship

Investigations into the structure-activity relationship (SAR) of pyridine derivatives indicated that variations in halogenation and fluorination markedly affect pharmacokinetic properties and biological efficacy. This underscores the importance of chemical modifications in enhancing the therapeutic profile of compounds like this compound .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-(1,1-difluoroethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Direct bromination of 4-(1,1-difluoroethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF at 80–100°C. Alternatively, nucleophilic substitution on pre-functionalized pyridine scaffolds.

- Key considerations : Monitor regioselectivity via HPLC or GC-MS, as competing reactions (e.g., di-bromination) may occur. Yield optimization requires precise stoichiometry of brominating agents and inert atmosphere control .

Q. How is structural characterization performed for this compound?

- Analytical workflow :

NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine coupling constants (e.g., ¹⁹F NMR for difluoroethyl group: δ ≈ -90 to -110 ppm) .

Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 222.03 (C₇H₇BrF₂N⁺) .

X-ray crystallography : For unambiguous confirmation of crystal packing and bond angles, though limited by crystallinity challenges in fluorinated pyridines .

Q. What are the solubility and stability profiles under standard lab conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show degradation <5% after 6 months at -20°C in dark, anhydrous conditions. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the C-Br bond .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Mechanistic insight : The electron-withdrawing difluoroethyl group deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. However, it enhances stability of intermediates in Ullmann-type reactions.

- Experimental design : Compare coupling efficiency with Pd(PPh₃)₄ vs. Ni(cod)₂ catalysts. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity .

Q. What strategies mitigate steric hindrance during nucleophilic substitution at the 2-bromo position?

- Approaches :

- Employ bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed aminations.

- Use microwave-assisted synthesis (100–120°C, 20 min) to overcome kinetic barriers.

- Screen ionic liquids as solvents to enhance nucleophile accessibility .

Q. How can contradictory data on catalytic efficiency in fluorinated pyridine systems be resolved?

- Case study : Conflicting reports on Buchwald-Hartwig amination yields (30–70%) may stem from trace moisture or oxygen in reactions.

- Troubleshooting :

Validate anhydrous conditions via Karl Fischer titration.

Use EPR spectroscopy to detect radical intermediates that quench catalysts.

Compare batch vs. flow chemistry setups to isolate kinetic vs. thermodynamic pathways .

Q. What computational models predict the compound’s behavior in supramolecular assemblies?

- Modeling workflow :

Molecular docking : Simulate interactions with β-cyclodextrin or cucurbiturils using AutoDock Vina.

Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-F⋯H contacts) from crystallographic data .

属性

IUPAC Name |

2-bromo-4-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQIOIGWMUPNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。